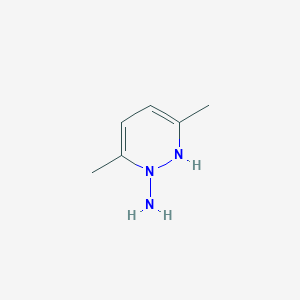

3,6-Dimethylpyridazin-1(2H)-amine

Description

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

3,6-dimethyl-1H-pyridazin-2-amine |

InChI |

InChI=1S/C6H11N3/c1-5-3-4-6(2)9(7)8-5/h3-4,8H,7H2,1-2H3 |

InChI Key |

RMBGMNMFNJXLMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N(N1)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Chlorine and Methoxy Groups: In compounds like 6-(5-Chloropyridin-2-yl)pyridazin-3(2H)-one, halogen substituents increase electronegativity, favoring interactions with hydrophobic protein pockets .

Hybrid Structures :

- Pyridazine fused with pyrazole (e.g., ) or oxadiazole (e.g., ) introduces multi-heterocyclic frameworks. These hybrids often exhibit enhanced binding affinity due to conformational rigidity and diversified pharmacophores.

Amine Reactivity :

- The primary amine in this compound provides a site for derivatization (e.g., acylation or sulfonation), a feature shared with other amine-containing analogs like 1-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-one .

Limitations of Available Data

The evidence provided lacks critical physicochemical or biological data (e.g., logP, pKa, IC₅₀ values) for this compound and its analogs. Supplier catalogs emphasize structural identifiers (e.g., CAS numbers, synonyms) but omit comparative efficacy or toxicity profiles. For instance:

- No evidence directly links this compound to specific biological targets or synthetic routes.

- Structural analogs like 6-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one are described as research chemicals without mechanistic insights .

Preparation Methods

Reduction of Substituted Hydrazines Using Titanium Trichloride

A notable preparation method involves the reduction of substituted hydrazines to primary amines using titanium trichloride aqueous solution as a reducing agent. This method is applicable to a broad range of primary and secondary amines, including derivatives structurally related to 3,6-dimethylpyridazin-1(2H)-amine.

- The reaction is conducted in an acetate (OAc) solution with the pH adjusted to 4–5.

- The substituted hydrazine is dissolved in an organic solvent and added to the reaction mixture.

- The mixture is stirred and refluxed for 0.5 to 10 hours, with 4–6 hours preferred.

- After cooling to room temperature, the pH is raised above 10 by adding sodium hydroxide solution.

- The product is isolated either by evaporation to dryness under inert atmosphere followed by washing with methylene dichloride and purification via silica gel chromatography, or by pressure distillation and extraction with dichloromethane before purification.

- Mild reaction conditions.

- High purity of the final amine product after chromatographic purification.

- Requires careful pH control.

- Inert atmosphere needed during evaporation/distillation steps.

| Step | Conditions | Notes |

|---|---|---|

| pH adjustment | pH 4–5 in acetate solution | Facilitates hydrazine dissolution and reaction |

| Reflux time | 0.5–10 hours (preferably 4–6 h) | Ensures complete reduction |

| Post-reaction pH | >10 by sodium hydroxide addition | Precipitates amine product |

| Isolation | Evaporation or distillation | Under inert atmosphere to prevent oxidation |

| Purification | Silica gel column chromatography | Produces purified amine |

This method is detailed in patent CN101624323B and is applicable to the synthesis of this compound by selecting appropriate substituted hydrazine precursors.

Reductive Amination Using Sodium Cyanoborohydride

Reductive amination is a versatile and widely used method for synthesizing amines, including heterocyclic amines like this compound. This method involves the formation of an imine intermediate from a ketone or aldehyde and an amine, followed by reduction to the amine.

- Sodium cyanoborohydride (NaBH3CN) is used as a mild reducing agent.

- The reaction is performed under mildly acidic conditions (pH 4–5) to promote imine formation without protonating the amine nucleophile excessively.

- NaBH3CN selectively reduces iminium ions without reducing aldehydes or ketones directly, improving yield and selectivity.

- Starting from 3,6-dimethylpyridazin-1(2H)-one or related aldehyde/ketone derivatives, reductive amination can introduce the amino group at position 1.

- The mild conditions preserve the methyl substituents and the pyridazine ring integrity.

| Parameter | Description | Impact |

|---|---|---|

| Reducing agent | Sodium cyanoborohydride (NaBH3CN) | Selective reduction of iminium ions |

| pH | 4–5 (mildly acidic) | Optimizes imine formation and nucleophilicity |

| Reaction medium | Typically methanol or ethanol | Solubilizes reactants and reagents |

| Temperature | Room temperature to mild heating | Controls reaction rate and selectivity |

This method is supported by extensive organic synthesis literature and is adaptable for heterocyclic amine synthesis.

Self-Limiting Alkylation via N-Aminopyridinium Salts

A recent innovative approach for synthesizing secondary amines involves the use of N-aminopyridinium salts as ammonia surrogates, enabling selective monoalkylation to form secondary amines without overalkylation.

- N-aminopyridinium salts are prepared by CuF2-catalyzed Chan–Lam cross-coupling of N-aminopyridinium with aryl boronic acids.

- The salts undergo N-alkylation with alkyl halides (iodides, bromides, triflates) in the presence of bases like cesium carbonate.

- The reaction proceeds via a pyridinium ylide intermediate, which is highly nucleophilic, allowing controlled monoalkylation.

- An in situ depyridylation step yields the secondary amine product.

- Although the method is demonstrated primarily for aryl-alkyl amines, it offers a conceptual framework for selective amination of pyridazine derivatives.

- The approach tolerates various functional groups and complex molecular scaffolds, suggesting potential applicability to this compound derivatives.

| Reaction Component | Role | Outcome |

|---|---|---|

| N-aminopyridinium salt | Ammonia surrogate | Enables selective monoalkylation |

| Alkyl halide | Alkylating agent | Introduces alkyl group |

| Base (Cs2CO3) | Promotes alkylation and depyridylation | Facilitates reaction and product formation |

| Solvent (MeCN) | Reaction medium | Solubilizes reagents |

| Temperature | 70 °C | Optimizes reaction kinetics |

| Example Yield Data for Alkylation/Depyridylation (Selected Entries) |

| Entry | Alkyl Halide | Base | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-Iodohexane | CsOAc | 98 (alkylated intermediate) | High yield of intermediate |

| 2 | 1-Iodohexane | Cs2CO3 | 79 (secondary amine) | One-pot alkylation/depyridylation |

| 3 | Methyl iodide | Cs2CO3 | 96 | Selective monoalkylation |

| 4 | Benzyl iodide | Cs2CO3 | 60–98 | Functional group tolerance |

This method, reported in Organic Letters (2024), represents a significant advancement in selective amine synthesis and may be adapted for this compound preparation with appropriate precursor design.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Applicability to this compound |

|---|---|---|---|---|

| Titanium Trichloride Reduction | Substituted hydrazine, TiCl3, pH 4–5 acetate | Mild, high purity, scalable | Requires pH control, inert atmosphere | Direct reduction of hydrazine precursors |

| Reductive Amination | NaBH3CN, aldehyde/ketone, pH 4–5, mild acid | Selective, mild conditions | Requires suitable carbonyl precursor | Amination via imine intermediate |

| Self-Limiting Alkylation | N-aminopyridinium salt, alkyl halide, Cs2CO3 | High selectivity, functional group tolerance | Requires precursor synthesis | Potential for selective monoalkylation |

Q & A

Q. What are the common synthetic routes for 3,6-Dimethylpyridazin-1(2H)-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example, pyridazine derivatives are often synthesized via cyclization of diketones with hydrazines or via cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl substitutions). Key steps include:

- Cyclization : Reacting 1,4-diketones with hydrazine hydrate under reflux in ethanol .

- Methylation : Introducing methyl groups using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Optimization : Yields improve with catalyst systems (e.g., Pd(PPh₃)₄ for coupling reactions) and controlled temperatures (e.g., 90–150°C) .

Key Data : NMR (¹H/¹³C) and HRMS are critical for confirming structural integrity .

Q. How is this compound characterized, and what analytical techniques are prioritized?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ 2.1–2.5 ppm for methyl groups; δ 6.5–8.0 ppm for aromatic protons) and ¹³C NMR (δ 20–25 ppm for CH₃; δ 120–150 ppm for pyridazine carbons) .

- Mass Spectrometry : HRMS (ESI) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 152.1) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of pyridazine derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) require:

- Structural Validation : Ensure compound identity via X-ray crystallography or 2D NMR .

- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines).

- SAR Studies : Systematically modify substituents (e.g., replacing methyl with trifluoromethyl) to isolate pharmacophoric groups .

Example : Substituting the pyridazine ring with electron-withdrawing groups (e.g., -CF₃) enhances binding affinity in kinase assays .

Q. How can biocatalysis be integrated into the synthesis of this compound derivatives?

- Methodological Answer : Enzymatic methods offer greener alternatives:

- Methyltransferases : Enzymes like GenN catalyze regioselective methylation at C3 or C6 positions .

- Amination : Transaminases convert ketone intermediates to amines under mild conditions (pH 7–8, 30–37°C) .

Advantages : Reduced byproducts and higher enantiomeric purity compared to traditional alkylation .

Q. What computational approaches are used to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to guide functionalization .

- Machine Learning : Train models on reaction databases (e.g., USPTO) to optimize catalyst selection .

Comparative and Mechanistic Questions

Q. How does isotopic labeling (e.g., deuterium) aid in studying the metabolic stability of this compound?

- Methodological Answer :

- Deuterated Analogs : Synthesize this compound-d₆ via H/D exchange using D₂O and acid catalysis .

- Metabolic Profiling : Use LC-MS to track deuterium retention in liver microsome assays. Enhanced stability correlates with reduced CYP450-mediated oxidation .

Q. What are the challenges in scaling up pyridazine-based synthesis while maintaining regioselectivity?

- Methodological Answer :

- Catalyst Poisoning : Mitigate by using heterogeneous catalysts (e.g., Pd/C) instead of homogeneous systems .

- Solvent Effects : Switch from DMF to THF or EtOH to improve solubility and reduce side reactions .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.